molecular formula C11H18O2 B12742565 2,4-Hexadienyl methylbutyrate CAS No. 72845-96-6

2,4-Hexadienyl methylbutyrate

Cat. No.: B12742565
CAS No.: 72845-96-6
M. Wt: 182.26 g/mol
InChI Key: REOXEEUZRQJYKG-YTXTXJHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadienyl methylbutyrate typically involves esterification reactions. One common method is the reaction between 2,4-hexadienol and methylbutyric acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Hexadienyl methylbutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Hexadienyl methylbutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Hexadienyl methylbutyrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active components that exert biological effects. The pathways involved include enzymatic reactions that convert the ester to its corresponding alcohol and acid forms .

Comparison with Similar Compounds

Properties

CAS No.

72845-96-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

[(2E,4E)-hexa-2,4-dienyl] 3-methylbutanoate

InChI

InChI=1S/C11H18O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h4-7,10H,8-9H2,1-3H3/b5-4+,7-6+

InChI Key

REOXEEUZRQJYKG-YTXTXJHMSA-N

Isomeric SMILES

C/C=C/C=C/COC(=O)CC(C)C

Canonical SMILES

CC=CC=CCOC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.